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Compound of Interest

Compound Name: Sofosbuvir impurity N

Cat. No.: B1499794 Get Quote

This guide provides a comprehensive comparison of various validated stability-indicating High-

Performance Liquid Chromatography (HPLC) methods for the quantitative determination of

Sofosbuvir in bulk and pharmaceutical dosage forms. The information presented is intended for

researchers, scientists, and drug development professionals, offering a detailed overview of

experimental protocols and performance data to aid in the selection and implementation of a

suitable analytical method. All methodologies discussed have been validated in accordance

with International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Comparative Analysis of Chromatographic Conditions
and Validation Parameters
The following tables summarize the key chromatographic conditions and validation parameters

from several published stability-indicating HPLC methods for Sofosbuvir. This allows for a direct

comparison of their performance characteristics.

Table 1: Comparison of Chromatographic Conditions
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Parameter Method 1 Method 2 Method 3

Column

Discovery C18

(250×4.6 mm, 5 µm)

[5]

Agilent Eclipse XDB-

C18 (250 x 4.6 mm, 5

µm)[6][7]

Kromasil C18 (250

mm X 4.6 mm, 5 µm)

[8]

Mobile Phase

0.1% Orthophosphoric

acid : Acetonitrile

(45:55 v/v)[5]

0.1% Trifluoroacetic

acid in water :

Acetonitrile (50:50 v/v)

[6][7]

Methanol : Water

(75:25 % v/v)[8]

Flow Rate 1.0 ml/min[5] 1.0 ml/min[6][7] 1.0 ml/min[8]

Detection Wavelength 270 nm[5] 260 nm[6][7] 261 nm[8]

Retention Time 2.08 min[5] 3.674 min[6][7] Not Specified

Table 2: Comparison of Validation Parameters

Parameter Method 1 Method 2 Method 3

Linearity Range

(µg/ml)
100 - 600[5] 160 - 480[6][7] Not Specified

Correlation Coefficient

(r²)
>0.999[9] >0.999 >0.999[8]

Accuracy (%

Recovery)
98.50% - 101.50%[10] 99.62% - 99.73%[11] Not Specified

Precision (%RSD) < 2%[12] < 2% < 2%[8]

Limit of Detection

(LOD) (µg/ml)
Not Specified 0.04[6][7] Not Specified

Limit of Quantitation

(LOQ) (µg/ml)
Not Specified 0.125[6][7] Not Specified

Robustness Robust[5][9] Robust[6][7] Robust[8]
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This section provides a detailed methodology for key experiments involved in the validation of a

stability-indicating HPLC method for Sofosbuvir, based on established protocols.

Preparation of Solutions
Standard Stock Solution: Accurately weigh and dissolve a known amount of Sofosbuvir

reference standard in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to

obtain a stock solution of a specific concentration (e.g., 1000 µg/ml).

Working Standard Solutions: Prepare a series of working standard solutions by diluting the

stock solution with the mobile phase to achieve concentrations within the desired linearity

range.

Sample Preparation (from Tablets):

Weigh and finely powder a specific number of tablets (e.g., 20).

Accurately weigh a portion of the powder equivalent to a single dose of Sofosbuvir.

Transfer the powder to a volumetric flask and add a portion of the solvent.

Sonicate for a specified time (e.g., 15-30 minutes) to ensure complete dissolution of the

drug.

Make up the volume with the solvent and mix well.

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions
The chromatographic conditions will vary depending on the chosen method. Refer to Table 1

for specific details on the column, mobile phase, flow rate, and detection wavelength. An

isocratic elution is commonly employed.

Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the

HPLC method.[13] The drug substance is subjected to various stress conditions to induce
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degradation.

Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1N HCl) and heat at a specific

temperature (e.g., 60-80°C) for a defined period.[11][13]

Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1N NaOH) and heat at a specific

temperature (e.g., 60-80°C) for a defined period.[11][13]

Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3-30% H₂O₂) at

room temperature or elevated temperature for a specific duration.[11][13]

Thermal Degradation: Expose the solid drug or drug solution to dry heat at a high

temperature (e.g., 80-100°C) for an extended period.[13]

Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) or a combination

of UV and visible light in a photostability chamber for a defined period.[13]

After exposure to the stress conditions, the samples are diluted appropriately and injected into

the HPLC system. The chromatograms are then analyzed for the appearance of degradation

product peaks and the reduction in the peak area of the parent drug. The method is considered

stability-indicating if the degradation product peaks are well-resolved from the main drug peak.

Methodology Visualization
The following diagram illustrates the general workflow for the validation of a stability-indicating

HPLC method for Sofosbuvir.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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